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# Technical Support Center: N-Nitroso-Furosemide Quantification

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Compound of Interest		
Compound Name:	N-nitroso-furosemide	
Cat. No.:	B13425972	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of **N-nitroso-furosemide**.

# **Frequently Asked Questions (FAQs)**

Q1: Why is the quantification of N-nitroso-furosemide important?

A1: Furosemide, a widely used diuretic, is a secondary amine. This structure makes it susceptible to reacting with nitrosating agents to form **N-nitroso-furosemide**, a type of nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a significant concern as they are classified as probable human carcinogens.[3] Regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products to ensure patient safety.

Q2: What is the most common analytical technique for quantifying **N-nitroso-furosemide** at trace levels?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of **N-nitroso-furosemide**.[4] This technique allows for the detection of very low concentrations, often in the parts-per-billion (ppb) range, which is necessary to meet regulatory requirements. High-resolution mass spectrometry (HRMS) can also be employed for confident identification and quantification.



Q3: What are the key challenges in developing a sensitive method for N-nitroso-furosemide?

A3: Key challenges include:

- Low Concentration Levels: N-nitroso-furosemide is typically present at trace levels, requiring highly sensitive instrumentation.
- Matrix Effects: The drug product matrix can interfere with the ionization of N-nitrosofurosemide, leading to ion suppression or enhancement and affecting accuracy.
- Chromatographic Resolution: Achieving good separation from the parent drug, furosemide, which is present in much higher concentrations, is crucial to avoid source contamination and ensure accurate quantification.
- Analyte Stability: Nitrosamines can be sensitive to light and temperature, necessitating careful sample handling and storage.

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Poor Sensitivity / High Limit of Quantitation (LOQ)	Inefficient ionization of N- nitroso-furosemide.	Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider using Atmospheric Pressure Chemical Ionization (APCI) which can be more effective for some nitrosamines.
Suboptimal chromatographic peak shape (broad peaks).	Ensure the use of a highefficiency column, such as one with core-shell particles.[1] Adjust mobile phase composition and gradient to achieve sharper peaks. A Kinetex Biphenyl column has shown good performance for this analysis.[1]	
High background noise in the chromatogram.	Optimize the curtain gas pressure on the mass spectrometer to reduce background.[5] Ensure high purity solvents and reagents are used.	_
Inconsistent or Non- Reproducible Results	Instability of N-nitroso- furosemide in samples or standards.	Prepare fresh standard solutions daily and store stock solutions protected from light in a refrigerator. Minimize the time samples are exposed to room temperature before analysis.
Fluctuations in LC-MS/MS system performance.	Perform regular system suitability tests and calibrations. Ensure the LC system provides a stable and	

# Troubleshooting & Optimization

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	reproducible gradient and that the mass spectrometer is properly tuned and calibrated.	
Variability in sample preparation.	Use a validated and consistent sample preparation method.  The use of an isotope-labeled internal standard, such as N-nitroso-furosemide-d5, is highly recommended to correct for variations.[6]	
Matrix Effects (Ion Suppression or Enhancement)	Co-eluting compounds from the sample matrix interfering with ionization.	Improve chromatographic separation to resolve N-nitroso-furosemide from interfering matrix components.  [4] A divert valve can be used to direct the high-concentration furosemide peak to waste, preventing it from entering the mass spectrometer and causing source contamination.  [1]
Inadequate sample cleanup.	Incorporate a centrifugation and filtration step in the sample preparation to remove excipients and other insoluble materials.[1]	
Peak Tailing or Poor Peak Shape	Mismatch between the injection solvent and the initial mobile phase.	Ideally, the sample should be dissolved in a solvent similar in composition to the initial mobile phase. If a strong organic solvent is required for dissolution, minimize the injection volume.
Secondary interactions with the stationary phase.	Ensure the mobile phase pH is appropriate for the analyte.	



The use of a biphenyl stationary phase can provide beneficial pi-pi interactions for retaining and separating nitrosamines.[1]

# Experimental Protocols LC-MS/MS Method for N-Nitroso-Furosemide Quantification

This protocol is based on a validated method for the determination of **N-nitroso-furosemide** in a drug substance.[1]

- 1. Sample Preparation
- Standard Preparation:
  - Prepare a stock solution of N-nitroso-furosemide reference standard in methanol (e.g., 1 mg/mL).
  - Perform serial dilutions in a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at the desired concentrations.
- Sample Preparation:
  - Accurately weigh and dissolve the furosemide drug substance in a 50:50 (v/v)
     methanol:water diluent to a final concentration of approximately 1 mg/mL of furosemide.
  - Vortex the sample for 10-15 minutes.
  - Centrifuge the sample at 14,000 rpm for 5 minutes at 5°C.
  - Filter the supernatant through a 0.22 μm PVDF syringe filter into an autosampler vial for analysis.
- 2. Chromatographic Conditions



Parameter	Condition	
LC System	EXION LC 30 AD or equivalent	
Column	Kinetex® 2.6 μm Biphenyl, 150 x 3.0 mm	
Mobile Phase A	2 mM Ammonium Formate in water with 0.1% Formic Acid	
Mobile Phase B	50:50 Methanol:Acetonitrile with 0.1% Formic Acid	
Gradient	See Table 1	
Flow Rate	0.5 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	

Table 1: Gradient Elution Program

Time (min)	% В
0.00	10
2.00	10
4.00	30
7.00	30
10.00	40
15.00	40
16.00	98
18.00	98
18.10	10
21.00	10



#### 3. Mass Spectrometric Conditions

Parameter	Condition
Mass Spectrometer	SCIEX 5500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI) - Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 2

#### Table 2: MRM Transitions for N-Nitroso-Furosemide

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (V)
N-Nitroso-Furosemide (Quantifier)	360.0	282.0	25
N-Nitroso-Furosemide (Qualifier)	360.0	314.0	20

# **Quantitative Data Summary**

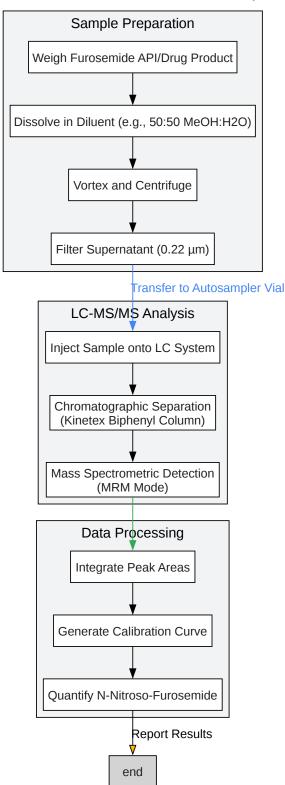
#### Table 3: Limit of Quantitation (LOQ) for N-Nitroso-Furosemide

Method	LOQ (ng/L)	LOQ (PPM in API)	Reference
LC-MS/MS with Kinetex Biphenyl Column	1.857	0.0053	[1]

### **Visualizations**



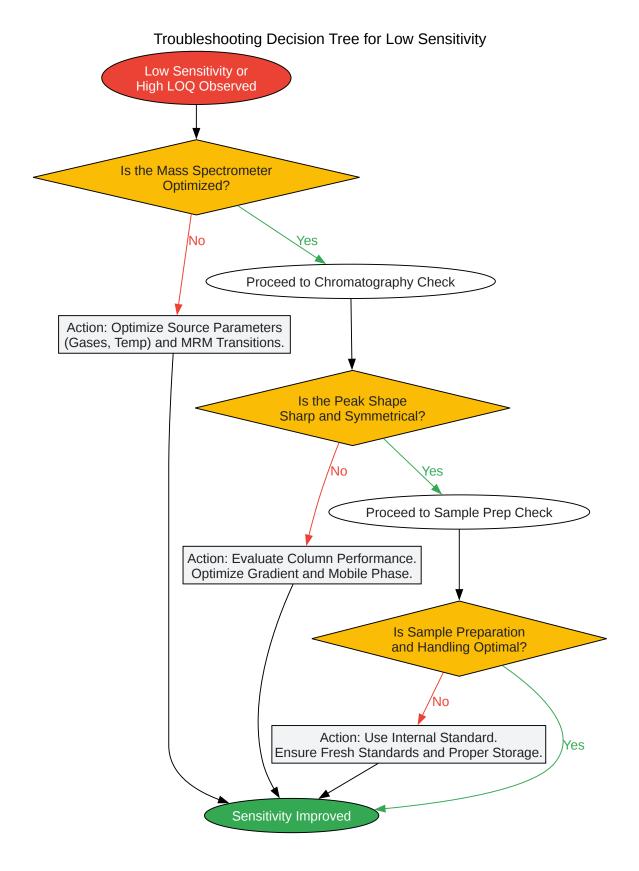
#### Workflow for N-Nitroso-Furosemide Analysis



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Experimental workflow for **N-nitroso-furosemide** analysis.



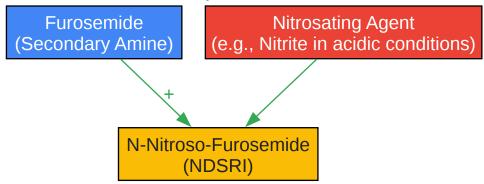


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Troubleshooting decision tree for low sensitivity.



#### Formation Pathway of N-Nitroso-Furosemide



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Formation of **N-nitroso-furosemide**.

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